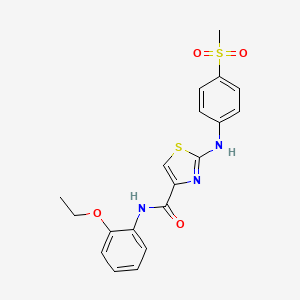

N-(2-ethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-ethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, also known as EMT, is a small molecule inhibitor that has shown promising results in the treatment of cancer. EMT is a member of the thiazole carboxamide family and has been found to inhibit the activity of multiple kinases that are involved in cancer cell survival and proliferation.

Aplicaciones Científicas De Investigación

Synthesis and Drug Design

Synthesis of DNA-binding Polyamides : The development of novel amino-protecting groups, such as the 2-(4-trifluoromethylphenylsulfonyl)ethoxycarbonyl (Tsc) function, has facilitated the solid-phase synthesis of pyrrole–imidazole polyamides. These compounds are synthesized using Tsc-protected amino acids, showcasing the importance of protective groups in the efficient preparation of DNA-binding molecules (Choi et al., 2003).

Anticancer Drug Synthesis : A new and efficient method for the synthesis of 2-amino-N-(-(2-chloro-6methylphenyl)-thiazole-5-carboxamide has been developed, demonstrating its application in the efficient synthesis of dasatinib, an anti-cancer drug. This process involves a chemoselective αbromination of β-ethoxyacrylamide followed by treatment with thiourea, highlighting the synthetic versatility of thiazole derivatives (Chen et al., 2009).

Metal Complexes as Carbonic Anhydrase Inhibitors : Novel metal complexes of heterocyclic sulfonamide have been synthesized, possessing strong inhibitory properties against carbonic anhydrase enzymes. This research underscores the potential of thiazole derivatives in the design of enzyme inhibitors with therapeutic applications (Büyükkıdan et al., 2013).

Molecular Interactions and Catalysis

Catalytic Applications : The synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using disulfonic acid imidazolium chloroaluminate demonstrates the utility of thiazole derivatives in catalyzing multi-component condensations. This research highlights the role of thiazole-based catalysts in green chemistry and efficient synthesis (Moosavi‐Zare et al., 2013).

Photophysical Properties : The study of 5-N-arylaminothiazoles with sulfur-containing groups on the aromatic ring elucidates the impact of sulfur functionalities on the electronic structures of thiazoles. These investigations contribute to our understanding of the photophysical properties of thiazoles, which are crucial for their application in fluorescent materials and sensors (Murai et al., 2018).

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-3-26-17-7-5-4-6-15(17)21-18(23)16-12-27-19(22-16)20-13-8-10-14(11-9-13)28(2,24)25/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZKYVWGDOGUQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2987123.png)

![7-ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2987131.png)

![1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione](/img/structure/B2987136.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-methylphenyl)amino)formamide](/img/structure/B2987138.png)

![[4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene](/img/structure/B2987140.png)

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2987143.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2987144.png)